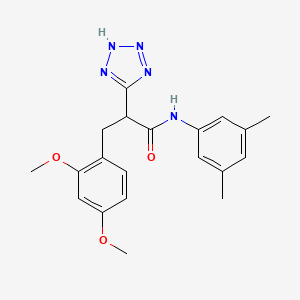
3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide, with the molecular formula C20H23N5O3 and a molecular weight of 381.44 g/mol, is a compound of interest due to its potential biological activities. This article reviews existing research on its pharmacological properties, mechanisms of action, and therapeutic applications.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that tetrazole derivatives can act as enzyme inhibitors. For instance, compounds similar to this one have shown inhibition against various enzymes involved in metabolic pathways .
- Antioxidant Properties : The presence of dimethoxyphenyl groups contributes to antioxidant activity, which may protect cells from oxidative stress .
- Neuroprotective Effects : Studies suggest that tetrazole derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation .
Biological Activity Overview
The compound has been evaluated for various biological activities:
- Antitumor Activity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines such as TK-10 and HT-29. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Activity : Preliminary studies indicate potential antifungal activity against strains like Fusarium oxysporum and Aspergillus niger, suggesting a broad-spectrum antimicrobial effect .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage induced by neurotoxic agents, possibly through the modulation of nitric oxide pathways .
Case Studies
- Antitumor Efficacy : A study involving the administration of similar tetrazole derivatives reported significant reductions in tumor size in animal models, with mechanisms linked to apoptosis induction and cell cycle arrest .
- Neuroprotection in Animal Models : In vivo experiments demonstrated that administration of the compound reduced neuroinflammatory markers in models of neurodegeneration, suggesting potential for treating conditions like Alzheimer’s disease .
Data Tables
| Biological Activity | Test System | Result |
|---|---|---|
| Antitumor | TK-10 Cell Line | IC50 = 15 µM |
| Antifungal | Fusarium oxysporum | MIC = 10 µg/mL |
| Neuroprotection | Mouse Model | Reduction in neuroinflammatory markers by 40% |
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-7-13(2)9-15(8-12)21-20(26)17(19-22-24-25-23-19)10-14-5-6-16(27-3)11-18(14)28-4/h5-9,11,17H,10H2,1-4H3,(H,21,26)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCFDEUEDFREPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














